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Compound of Interest

Compound Name: Hexafluoroacetone sesquihydrate

Cat. No.: B082577

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for
hexafluoroacetone sesquihydrate. Hexafluoroacetone is a key building block in synthetic
chemistry, and understanding its hydrated form is crucial for its application. In the presence of
water, hexafluoroacetone readily forms a stable gem-diol, hexafluoropropane-2,2-diol. The
commercially available "sesquihydrate” is a hemihydrate of this diol.[1] This document compiles
available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data for this compound, along with generalized experimental protocols for data acquisition.

Chemical Structure and Hydration

Hexafluoroacetone (HFA) is a highly electrophilic ketone that reacts vigorously with water to
form a hydrate.[2] The equilibrium for the formation of the geminal diol lies strongly towards the
hydrate.[1] The sesquihydrate form indicates the presence of 1.5 moles of water per mole of
hexafluoroacetone.

Below is a diagram illustrating the hydration of hexafluoroacetone to form the diol, which is the
basis of the sesquihydrate.
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Hydration of Hexafluoroacetone
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(CF3)2CO (CF3)2C(OH)2
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Figure 1: Equilibrium of Hexafluoroacetone Hydration

Spectroscopic Data

The following sections present the available spectroscopic data for hexafluoroacetone and its
hydrated forms. Given that the sesquihydrate exists in equilibrium with the diol, the spectral
data reflects the hydrated species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of hexafluoroacetone
sesquihydrate. The presence of 1H, 13C, and *°F nuclei provides complementary information.
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Chemical Shift (8) /
Nucleus Solvent

ppm

Notes

Not specified in
H available data, but a
signal for the hydroxyl

protons is expected.

The chemical shift of
the -OH protons can
be variable and
concentration-

dependent.

~95 (quartet, JCF =
13C CCla
33 Hz)

The carbon of the
C(OH)z group is
observed. The signal
is split into a quartet
by the three fluorine
atoms of each

trifluoromethyl group.

[3]4]

19F ~-82 D20

A single resonance is
expected for the six
equivalent fluorine
atoms of the two CF3
groups. The spectrum
is often referenced to
an external standard

of hexafluoroacetone.

[5]

Infrared (IR) Spectroscopy

The IR spectrum of hexafluoroacetone sesquihydrate is characterized by the presence of O-

H stretching and bending vibrations from the water and hydroxyl groups, in addition to the C-F

and C-C stretching modes.
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**Frequency (cm™?) ** Assignment

~3400 (broad) O-H stretching (from water and gem-diol)
~1640 H-O-H bending (from water)

1280 - 1100 C-F stretching

~1150 C-0O stretching

~970 C-C stretching

Note: The exact peak positions can vary depending on the sampling method (e.g., neat, Nujol
mull, KBr pellet). The anhydrous form of hexafluoroacetone exhibits a strong C=0 stretch at
approximately 1780 cm~1. This peak is absent in the spectrum of the hydrate, which instead
shows the characteristic O-H and C-O bands of the gem-diol.

Mass Spectrometry (MS)

Under typical electron ionization (EI) mass spectrometry conditions, it is expected that the
water molecules of the sesquihydrate will be lost, and the resulting spectrum will be that of
anhydrous hexafluoroacetone.

m/z Relative Intensity Assignment
69 999 [CFs]*

97 194 [CFsCOJ*
147 120 [M-F]*

50 429 [CF2]*

31 338 [CF]*

Data corresponds to anhydrous hexafluoroacetone under electron ionization at 70 eV.[6][7]

Experimental Protocols
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Detailed experimental protocols for the acquisition of spectroscopic data for a specific sample
can vary. However, the following provides a general workflow and key considerations for each
technique.

General Spectroscopic Analysis Workflow

Sample Preparation
(e.g., dissolution in deuterated solvent for NMR)

Data Acquisition
(NMR, IR, or MS)

Data Processing
(e.q., Fourier transform, baseline correction)

'

Spectral Analysis
(peak picking, integration, structural assignment)

Click to download full resolution via product page

Figure 2: General Workflow for Spectroscopic Analysis

NMR Spectroscopy Protocol

o Sample Preparation: Accurately weigh a sample of hexafluoroacetone sesquihydrate and
dissolve it in an appropriate deuterated solvent (e.g., D20, acetone-de) in an NMR tube. The
concentration should be optimized for the instrument's sensitivity.

e Instrument Setup:

o Tune and shim the NMR spectrometer to the specific nucleus being observed (*H, 3C, or
19F),

o Set the appropriate spectral width, acquisition time, and relaxation delay.
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o For 3C NMR, a proton-decoupled experiment is typically performed to simplify the
spectrum.

o Data Acquisition: Acquire the free induction decay (FID) by pulsing the sample with
radiofrequency waves. The number of scans should be sufficient to achieve an adequate
signal-to-noise ratio.

» Data Processing:
o Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
o Phase and baseline correct the spectrum.

o Reference the spectrum to an internal or external standard (e.g., TMS for *H and 3C).

IR Spectroscopy Protocol

e Sample Preparation:

o Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates
(e.g., NaCl or KBr).

o KBr Pellet: If the sample is a solid, grind a small amount with dry KBr powder and press it
into a thin, transparent pellet.

o Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the
ATR crystal.

e Instrument Setup:
o Perform a background scan with no sample in the beam path.
o Set the desired spectral range (typically 4000-400 cm~1) and resolution.

o Data Acquisition: Place the sample in the spectrometer and acquire the spectrum. The
number of scans can be averaged to improve the signal-to-noise ratio.
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Data Processing: The instrument software will automatically ratio the sample spectrum to the
background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (Electron lonization)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For a volatile liquid, this can be done via a heated direct insertion probe or by injection into a
gas chromatograph (GC-MS).

lonization: The sample molecules are bombarded with a high-energy electron beam (typically
70 eV), causing them to ionize and fragment.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and their abundance is recorded.

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion
abundance versus m/z.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of Hexafluoroacetone
Sesquihydrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b082577#spectroscopic-data-of-hexafluoroacetone-
sesquihydrate-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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